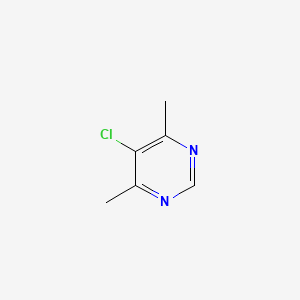
5-Chloro-4,6-dimethylpyrimidine
Vue d'ensemble
Description
5-Chloro-4,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H8ClN3 . It belongs to the pyrimidine class of organic compounds. The compound’s crystal structure reveals a symmetrical arrangement in the monoclinic space group P21/n .
Synthesis Analysis
The synthesis of 5-Chloro-4,6-dimethylpyrimidine involves the reaction of 2-amino-4,6-dimethoxypyrimidine with glacial acetic acid in the presence of sodium dichloroisocyanurate (SDIC) . The product crystallizes into colorless transparent crystals .
Molecular Structure Analysis
The compound’s molecular structure is characterized by its symmetrical arrangement, and the crystallographic data provide precise atomic coordinates and displacement parameters .
Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-4,6-dimethylpyrimidine are not explicitly mentioned in the available literature, it serves as a versatile intermediate in organic synthesis. Aminopyrimidine derivatives, including this compound, have attracted attention due to their potential applications in molecular biology and bactericidal action .
Applications De Recherche Scientifique
Crystallography and Molecular Recognition
5-Chloro-4,6-dimethylpyrimidine, along with other pyrimidine derivatives, has shown significance in the field of crystallography and molecular recognition. The compound's ability to form cocrystals with various carboxylic acids has been demonstrated. These cocrystals exhibit interesting hydrogen bonding patterns, often resulting in distinct molecular arrangements and framework structures. Such studies are essential in understanding molecular recognition processes, which are crucial in drug design and the development of pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Chemical Synthesis and Modification
Research has shown that 5-Chloro-4,6-dimethylpyrimidine can undergo various chemical transformations to produce compounds of potential biological interest. For instance, its conversion to different substituted furanopyrimidines and styrylpyrimidines has been documented, indicating its utility in synthetic organic chemistry (Campaigne, Ho, & Bradford, 1970).
Ligand Behavior in Metal Complexes
Studies involving 5-Chloro-4,6-dimethylpyrimidine have also focused on its role as a ligand in metal complexes. Investigations into its bonding behavior with divalent metal ions have provided insights into the nature of metal-ligand interactions, which are valuable in coordination chemistry (Goodgame & Johns, 1981).
Molecular Structure Analysis
The compound has been used to synthesize structurally interesting molecules, such as 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester. The crystal structure and theoretical calculations of such derivatives contribute to a deeper understanding of molecular geometry and electronic properties, which is fundamental in materials science (Ren et al., 2006).
DNA Interaction Studies
5-Chloro-4,6-dimethylpyrimidine derivatives have been synthesized and analyzed for their DNA cleavage activity. These studies are crucial in understanding the interactions between small molecules and biological macromolecules, with implications in fields like biochemistry and pharmacology (Atay, Duman, Gökalp, Tilki, & Kart, 2018).
Inorganic Chemistry and Coordination
In addition, 5-Chloro-4,6-dimethylpyrimidine has been involved in the synthesis of novel compounds featuring intriguing inorganic elements like tellurium. These studies contribute to the expanding field of inorganic chemistry and materials science (Borisov et al., 2013).
Supramolecular Chemistry
The compound's role in forming R22(8) motifs in sulfonate/carboxylate interactions further illustrates its importance in supramolecular chemistry. Understanding these interactions is vital for the design of supramolecular structures and materials (Balasubramani, Muthiah, & Lynch, 2007).
Polymer Science
Finally, 5-Chloro-4,6-dimethylpyrimidine has been utilized in the synthesis of novel semiconducting polymers, showcasing its potential in the field of polymer chemistry and materials science. These polymers could have applications in various high-tech fields like electronics (Gunathilake et al., 2013).
Propriétés
IUPAC Name |
5-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRUARDOZNMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503974 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethylpyrimidine | |
CAS RN |
75712-75-3 | |
| Record name | 5-Chloro-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Methylpropoxy)phenyl]acetohydrazide](/img/structure/B1626267.png)
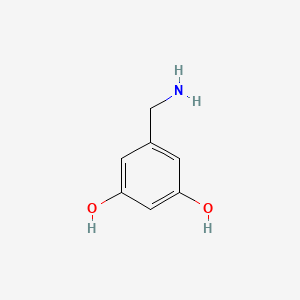
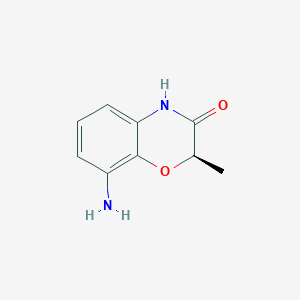
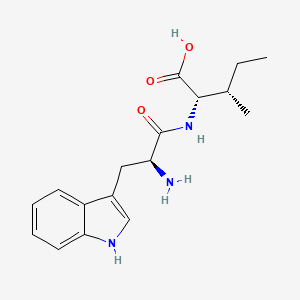
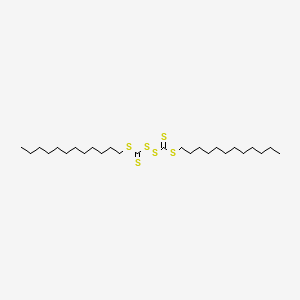
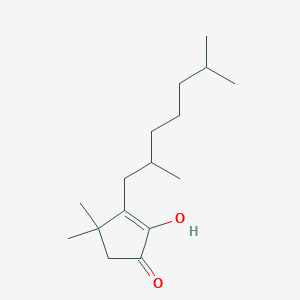
![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)
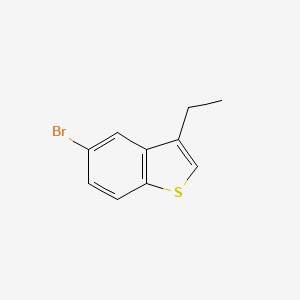
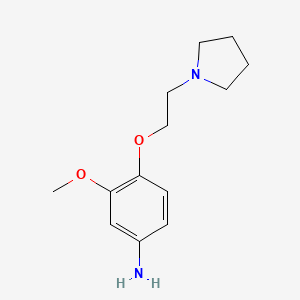
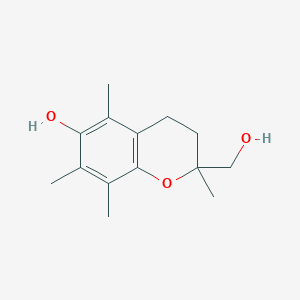
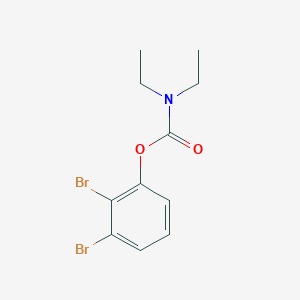
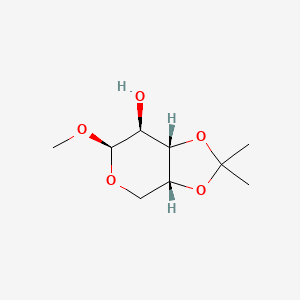
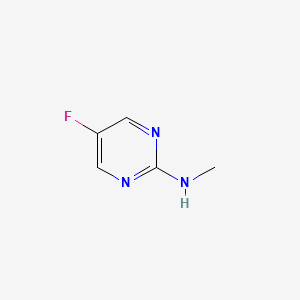
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)